6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . It has a molecular formula of C7H4BrN3O2 and a molecular weight of 240.95 .
Synthesis Analysis
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a molecular weight of 242.03 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Application 1: Synthesis of LDN-212854
- Summary of the Application : 6-Bromopyrazolo[1,5-a]pyrimidine is used as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
- Results or Outcomes : The synthesis of LDN-212854 is successful, resulting in a selective and potent inhibitor of the BMP type I receptor kinases .
Application 2: Antitumor Scaffold
- Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromopyrazolo[1,5-a]pyrimidine, are used as an antitumor scaffold . They have attracted a great deal of attention due to their significant photophysical properties .
- Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
- Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Application 3: Inhibitors of AMPK Kinase Activity
- Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives are used for creating a library of potentially active inhibitors of the AMPK kinase activity .
- Methods of Application or Experimental Procedures : A reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives has been proposed .
- Results or Outcomes : The synthesis method has been successful, allowing for the creation of a library of potentially active inhibitors of the AMPK kinase activity .
Application 4: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine Derivatives
- Summary of the Application : 6-Bromopyrazolo[1,5-a]pyrimidine is used in the stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine derivatives .
- Results or Outcomes : The synthesis method has been successful, allowing for the creation of a library of potentially active inhibitors of the AMPK kinase activity .
Application 5: Synthesis of Diverse Pyrazolo[1,5-a]pyrimidines
- Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
- Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
- Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Application 6: Synthesis of 2,6-Difunctionalized Ethyl Pyrazolo[1,5-a]pyrimidine Derivatives
- Summary of the Application : 6-Bromopyrazolo[1,5-a]pyrimidine is used in the stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine derivatives .
- Results or Outcomes : The synthesis method has been successful, allowing for the creation of a library of potentially active inhibitors of the AMPK kinase activity .
Safety And Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have attracted a great deal of attention in material science recently due to their significant photophysical properties . They possess a high impact in medicinal chemistry and have potential for anticancer and enzymatic inhibitory activity . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAFIKHHROVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649349 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
912773-22-9 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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